molecular formula C24H32N4O6 B8742675 1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione CAS No. 70788-93-1

1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione

Cat. No.: B8742675
CAS No.: 70788-93-1
M. Wt: 472.5 g/mol
InChI Key: JUYSBXZDJLEGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione is a synthetic compound known for its significant antitumor activity. It belongs to the class of anthracenediones, which are characterized by their anthracene backbone with various functional groups attached. This compound has been studied extensively for its potential use in cancer therapy due to its ability to interfere with DNA replication and repair mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 1,4-dihydroxyanthraquinone and N-(2-hydroxypropyl)ethylenediamine.

    Reaction Conditions: The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, under reflux conditions. The temperature is maintained around 80-100°C.

    Catalysts and Reagents: Common catalysts include acids like hydrochloric acid or sulfuric acid to facilitate the reaction. Reducing agents such as sodium borohydride may also be used to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the starting materials and catalysts.

    Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: The amino groups can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Scientific Research Applications

1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its interactions with DNA and its potential to inhibit DNA replication and repair.

    Medicine: It has shown promise as an antitumor agent, particularly in the treatment of certain types of cancer.

    Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione involves:

    DNA Intercalation: The compound intercalates into the DNA double helix, disrupting the normal structure and function of the DNA.

    Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks and ultimately cell death.

    Apoptosis Induction: The compound induces apoptosis (programmed cell death) in cancer cells by activating various cellular pathways.

Comparison with Similar Compounds

1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

    Mitoxantrone: Another anthracenedione with antitumor activity, but with different substituents on the anthracene ring.

    Doxorubicin: An anthracycline antibiotic with a similar mechanism of action but a different chemical structure.

    Daunorubicin: Another anthracycline with structural similarities but different pharmacological properties.

These compounds share some common features, such as DNA intercalation and topoisomerase inhibition, but differ in their specific chemical structures and clinical applications.

Properties

CAS No.

70788-93-1

Molecular Formula

C24H32N4O6

Molecular Weight

472.5 g/mol

IUPAC Name

1,4-dihydroxy-5,8-bis[2-(2-hydroxypropylamino)ethylamino]anthracene-9,10-dione

InChI

InChI=1S/C24H32N4O6/c1-13(29)11-25-7-9-27-15-3-4-16(28-10-8-26-12-14(2)30)20-19(15)23(33)21-17(31)5-6-18(32)22(21)24(20)34/h3-6,13-14,25-32H,7-12H2,1-2H3

InChI Key

JUYSBXZDJLEGDD-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCNC1=C2C(=C(C=C1)NCCNCC(C)O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 6.0 g of 1,4-dihydroxy-5,8-bis[[2-[(2-hydroxypropyl)amino]ethyl]amino]anthraquinone dihydrochloride (prepared as described in Example 32 of U.S. Pat. No. 4,197,249) and 60 ml of methanol is treated with ammonia gas according to the procedure of Example 1 to give the corresponding free base, 1,4-dihydroxy-5,8-bis[[2-[(2-hydroxypropyl)amino]ethyl]amino]-anthraquinone.
Name
1,4-dihydroxy-5,8-bis[[2-[(2-hydroxypropyl)amino]ethyl]amino]anthraquinone dihydrochloride
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 6.0 g of 1,4-dihydroxy-5,8-bis[2-(2-hydroxypropylamino)ethylamino]anthraquinone dihydrochloride (prepared according to the procedure given in Example 32 of U.S. Pat. No. 4,197,249) and 60 ml of methanol may be treated with ammonia gas under the procedure of Example 1 to give the corresponding free base 201, 1,4-dihydroxy-5,8-bis[2-(2-hydroxypropylamino)ethylamino]-anthraquinone.
Name
1,4-dihydroxy-5,8-bis[2-(2-hydroxypropylamino)ethylamino]anthraquinone dihydrochloride
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.